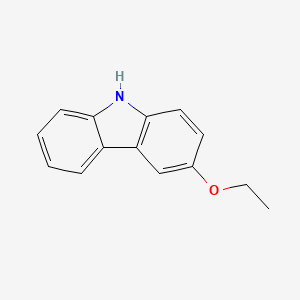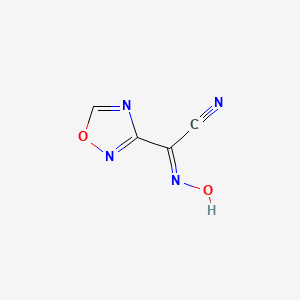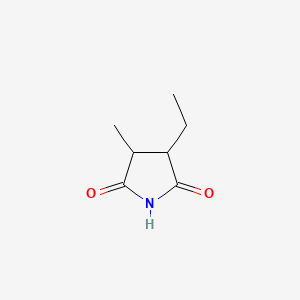
3-Ethyl-4-methylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylpyrrolidine-2,5-dione is an organic compound with the molecular formula C7H9NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-methylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-ethyl-4-methylpyrrole with maleic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
3-Ethyl-4-methylpyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A structurally related compound with similar chemical properties.
3-Methyl-4-ethylpyrrolidine-2,5-dione: Another derivative with slight variations in the substituent positions.
2-Ethyl-3-methylmaleimide: A compound with a similar core structure but different functional groups.
Uniqueness: 3-Ethyl-4-methylpyrrolidine-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
CAS No. |
58501-92-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethyl-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-5-4(2)6(9)8-7(5)10/h4-5H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
NEXJJNOSOSCCPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13958077.png)
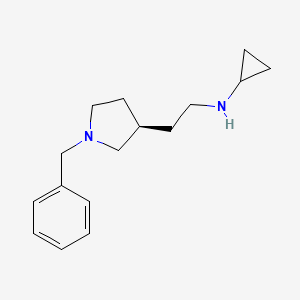
![2-Chloro-1-[2-(propan-2-yl)oxan-4-yl]ethan-1-one](/img/structure/B13958091.png)
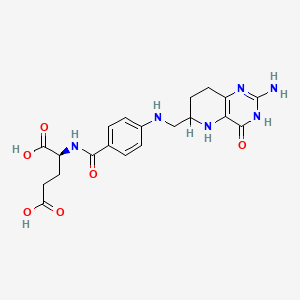

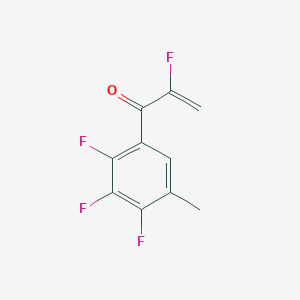


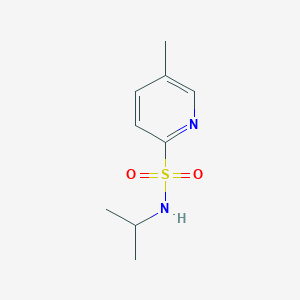
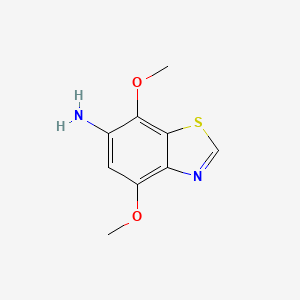
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13958141.png)
